2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide
Description
The compound 2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide (hereafter referred to as Compound A) is a structurally complex molecule featuring:
- A 1H-imidazole core substituted at positions 1 and 3.
- A sulfanyl bridge linking the imidazole to an N-phenylacetamide moiety.
- A 4-fluorophenylmethyl carbamoyl group at position 1 of the imidazole.
- A hydroxymethyl group at position 5 of the imidazole.
Properties
IUPAC Name |
2-[2-(2-anilino-2-oxoethyl)sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S/c22-16-8-6-15(7-9-16)10-23-19(28)12-26-18(13-27)11-24-21(26)30-14-20(29)25-17-4-2-1-3-5-17/h1-9,11,27H,10,12-14H2,(H,23,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIKXUQIYWREAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H23FN4O4S
- Molecular Weight : 458.5 g/mol
- CAS Number : 921875-65-2
The compound features an imidazole ring which is known to interact with various biological targets, including receptors and enzymes. The presence of the 4-fluorophenyl group may influence its pharmacokinetic properties, enhancing metabolic stability and receptor affinity.
Antimicrobial Effects
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The imidazole derivatives have been explored for their ability to inhibit bacterial growth and combat fungal infections. For instance, studies have shown that modifications in the imidazole ring can lead to increased potency against various pathogens.
| Compound | Activity | Reference |
|---|---|---|
| 2-{[1-(4-fluorophenyl)methyl]-5-hydroxymethyl}-imidazole | Antibacterial | |
| 2-{[1-(4-fluorophenyl)methyl]-5-methyl}-imidazole | Antifungal |
Neurological Modulation
The compound's ability to act as a positive allosteric modulator (PAM) at GABA-A receptors has been highlighted in recent studies. This mechanism suggests potential applications in treating neurological disorders such as anxiety and epilepsy. The modulation of GABA-A receptors by imidazole derivatives has been associated with improved cognitive functions and reduced seizure activity.
Case Studies
-
GABA-A Receptor Modulation :
A study demonstrated that a series of imidazole derivatives, including those similar to our compound, showed significant modulation of the α1β2γ2 GABA-A receptor subpopulation. These compounds were found to enhance receptor activity without causing hepatotoxicity, indicating a safer profile compared to traditional anxiolytics like alpidem . -
Antimicrobial Activity :
A comparative analysis of various imidazole derivatives revealed that those with fluorinated phenyl groups exhibited enhanced antibacterial activity against resistant strains of Staphylococcus aureus. This study emphasizes the importance of structural modifications in developing effective antimicrobial agents .
Research Findings
Recent investigations into the pharmacological profile of this compound have yielded promising results:
- Metabolic Stability : Studies using human liver microsomes indicated that the compound demonstrated high metabolic stability compared to other known drugs in its class, suggesting a lower risk for rapid degradation and toxicity .
- Binding Affinity : Molecular docking studies have shown that the compound binds effectively at the GABA-A receptor interface, potentially leading to enhanced therapeutic effects in neurological applications.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues
Table 1: Key Structural Analogues of Compound A
Solubility and Stability
- Compound A : The hydroxymethyl group enhances hydrophilicity compared to analogues like Compound 37 (), which lacks polar substituents. However, the fluorophenyl and phenyl groups contribute to moderate lipophilicity .
- Triazoles [7–9] : Exhibit lower solubility due to rigid triazole cores and sulfur-linked substituents, but greater thermal stability .
Key SAR Observations:
- Fluorinated Aryl Groups : Present in all analogues, they enhance lipophilicity and resistance to oxidative metabolism.
- Sulfur Linkages : Sulfanyl/sulfonyl groups improve electronic properties (e.g., thione tautomers in triazoles ) or pharmacokinetics (e.g., sulfonamides in COX inhibitors ).
- Hydroxymethyl vs. Methoxy : Polar hydroxymethyl (Compound A) may offer superior target binding compared to methoxy (Compound 37), albeit with reduced membrane permeability .
Spectroscopic and Crystallographic Data
IR Spectroscopy :
NMR Spectroscopy :
- Compound A: Distinct signals for imidazole protons (~7.5–8.5 ppm), hydroxymethyl (-CH2OH, ~3.8–4.2 ppm), and fluorophenyl aromatic protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
